N-[(4-methylphenyl)methyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide
CAS No.: 440331-19-1
Cat. No.: VC11912608
Molecular Formula: C19H20N4O2
Molecular Weight: 336.4 g/mol
* For research use only. Not for human or veterinary use.
![N-[(4-methylphenyl)methyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide - 440331-19-1](/images/structure/VC11912608.png)
Specification
CAS No. | 440331-19-1 |
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Molecular Formula | C19H20N4O2 |
Molecular Weight | 336.4 g/mol |
IUPAC Name | N-[(4-methylphenyl)methyl]-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide |
Standard InChI | InChI=1S/C19H20N4O2/c1-14-8-10-15(11-9-14)13-20-18(24)7-4-12-23-19(25)16-5-2-3-6-17(16)21-22-23/h2-3,5-6,8-11H,4,7,12-13H2,1H3,(H,20,24) |
Standard InChI Key | JDVFZTYXAURTMJ-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2 |
Canonical SMILES | CC1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2 |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a benzotriazinone scaffold fused to a butanamide chain substituted with a 4-methylbenzyl group. Its molecular formula is C₂₁H₂₂N₄O₂, with a calculated molecular weight of 362.43 g/mol . Key structural elements include:
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Benzotriazinone Core: A planar heterocyclic system with three nitrogen atoms, contributing to π-π stacking interactions and hydrogen-bonding capacity .
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Butanamide Linker: A four-carbon chain connecting the benzotriazinone to the aromatic substituent, enhancing conformational flexibility .
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4-Methylbenzyl Group: A hydrophobic substituent that may influence membrane permeability and target binding .
Table 1: Comparative Structural Features of Benzotriazine Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
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Target Compound | C₂₁H₂₂N₄O₂ | 362.43 | Benzotriazinone, Butanamide |
N-(5,6-Dimethoxyindenyl) Analog | C₂₂H₂₄N₄O₄ | 396.45 | Indene, Methoxy, Benzotriazinone |
N-(3-Chloro-4-methoxyphenyl) Analog | C₁₉H₁₈ClN₃O₃ | 344.78 | Chlorophenyl, Methoxy, Benzotriazinone |
Synthetic Methodology
The synthesis of N-[(4-methylphenyl)methyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide likely follows a multi-step route analogous to related benzotriazine derivatives :
Step 1: Benzotriazinone Core Formation
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Diazotization of 2-aminobenzamide derivatives under acidic conditions .
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Cyclization via intramolecular nucleophilic attack, forming the 1,2,3-benzotriazin-4(3H)-one structure .
Table 2: Optimization Parameters for Key Reactions
Reaction Step | Temperature (°C) | Solvent | Catalyst | Yield (%) |
---|---|---|---|---|
Diazotization/Cyclization | 0–5 | H₂O/HCl | NaNO₂ | 65–72 |
Butanoyl Chloride Alkylation | 25–30 | Dichloromethane | DMAP | 82–88 |
Amide Coupling | 0–5 | DMF | EDC/HOBt | 75–80 |
Biological Activity and Mechanism
While direct pharmacological data for this compound are unavailable, structurally related benzotriazinones exhibit:
Enzyme Inhibition
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Thymidylate Synthase (TS) Inhibition: Analogous compounds (e.g., ADDF) show competitive inhibition with 5,10-methylenetetrahydrofolate (Ki = 2.3 μM) .
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Anti-Inflammatory Effects: Benzotriazinones suppress COX-2 and TNF-α production in macrophage models .
Cytotoxic Activity
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IC₅₀ Values: Substituted benzotriazinones demonstrate cytotoxic activity against HT-29 (colon cancer) and MCF-7 (breast cancer) cell lines, with IC₅₀ ranging from 8.5–12.7 μM .
Applications in Medicinal Chemistry
Anticancer Drug Development
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The benzotriazinone core interferes with folate metabolism, mimicking pterin structures in TS inhibitors .
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Butanamide linkers enhance solubility compared to rigid aromatic spacers .
Anti-Inflammatory Agents
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Hydrophobic 4-methylbenzyl groups improve blood-brain barrier penetration for neuroinflammatory targets.
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